Product packaging for Xorphanol(Cat. No.:CAS No. 77287-89-9)

Xorphanol

Cat. No.: B1684247
CAS No.: 77287-89-9
M. Wt: 337.5 g/mol
InChI Key: AZJPPZHRNFQRRE-AZIXLERZSA-N
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Description

Xorphanol (developmental codes TR-5379 or TR-5379M) is a synthetically derived analgesic compound from the morphinan class that acts as a mixed agonist–antagonist at opioid receptors . Research indicates it has a high binding affinity and acts preferentially as a high-efficacy partial agonist of the κ-opioid receptor (K i = 0.4 nM), a partial agonist of the μ-opioid receptor (K i = 0.25 nM), and an agonist of the δ-opioid receptor . Preclinical studies characterized this compound as a potent, orally active analgesic that was originally investigated for its potential to provide effective pain relief with a low physical dependence liability, though human trials also revealed side effects including euphoria . Due to its unique pharmacological profile, this compound is a valuable tool for neuroscientific research, particularly for studying the structure-activity relationships of morphinan compounds and the complex roles of different opioid receptor subtypes in pain modulation and other physiological processes . This product is strictly labeled For Research Use Only and is not intended for diagnostic or therapeutic applications or human consumption.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C23H31NO B1684247 Xorphanol CAS No. 77287-89-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(1R,9R,10R,11S)-17-(cyclobutylmethyl)-11-methyl-13-methylidene-17-azatetracyclo[7.5.3.01,10.02,7]heptadeca-2(7),3,5-trien-4-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H31NO/c1-15-10-16(2)22-21-11-18-6-7-19(25)12-20(18)23(22,13-15)8-9-24(21)14-17-4-3-5-17/h6-7,12,16-17,21-22,25H,1,3-5,8-11,13-14H2,2H3/t16-,21+,22-,23+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZJPPZHRNFQRRE-AZIXLERZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(=C)CC23C1C(CC4=C2C=C(C=C4)O)N(CC3)CC5CCC5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1CC(=C)C[C@@]23[C@@H]1[C@@H](CC4=C2C=C(C=C4)O)N(CC3)CC5CCC5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H31NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

77287-89-9
Record name Xorphanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=77287-89-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Xorphanol [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0077287899
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name XORPHANOL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/L415991P58
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Pharmacological Characterization of Xorphanol

Opioid Receptor Binding and Affinity Profiles

Studies examining the binding characteristics of xorphanol at opioid receptors have provided insights into its interaction with these key targets. Binding affinity is typically measured by the inhibition constant (Ki), which represents the concentration of a ligand that occupies 50% of the receptor binding sites. Lower Ki values indicate higher binding affinity.

Kappa-Opioid Receptor (KOR) Binding Characteristics

This compound demonstrates high binding affinity for the kappa-opioid receptor. In studies using human embryonic kidney (HEK) cells expressing the mouse κ-opioid receptor, this compound showed a Ki value in the nanomolar range nih.govresearchgate.net. The rank order of affinity among several opioid ligands placed this compound favorably at the KOR, comparable to or higher than some other known opioids nih.govresearchgate.netresearcher.life. Specifically, the rank order of affinity included cyclazocine (B1219694) > naltrexone (B1662487) ≥ SKF 10047 ≥ this compound ≥ WIN 44,441 > nalorphine (B1233523) > butorphanol (B1668111) > nalbuphine (B1235481)lofentanil (B1198651) > dezocine (B144180) ≥ metazocine ≥ morphine > hydromorphone > fentanyl nih.govresearchgate.netresearcher.life. This compound has been described as a high-efficacy partial agonist or near-full agonist at the KOR wikipedia.orgmedkoo.comncats.io.

Mu-Opioid Receptor (MOR) Binding Characteristics

This compound also exhibits high binding affinity for the mu-opioid receptor, with reported Ki values less than 1 nM in some studies d-nb.infonih.gov. However, its activity at the MOR is different from its activity at the KOR. While it binds with high affinity, this compound acts as a weak partial agonist at the mu-opioid receptor wikipedia.orgmedkoo.comncats.ionih.gov. This contrasts with other ligands like WIN 44,441, which binds with high affinity but acts as an antagonist at the MOR d-nb.infonih.gov. The rank order of affinities at the mu opioid receptor for some ligands was determined to be cyclazocine = this compound > WIN 44,441 > naltrexone > SKF 10047 > morphine nih.gov.

Delta-Opioid Receptor (DOR) Binding Characteristics

Research indicates that this compound acts as an agonist at the delta-opioid receptor wikipedia.orgmedkoo.comd-nb.infonih.gov. It possesses high affinity and potency at DORs d-nb.infonih.gov. Studies in transfected human embryonic kidney cells expressing only δ opioid receptors showed this compound to be very efficacious d-nb.infonih.gov. The rank order of affinity of several ligands at δ opioid receptors was this compound > Win 44,441 > nalorphine > morphine ≥ nalbuphine > fentanyl d-nb.infonih.gov. Based on efficacy in inhibiting forskolin-stimulated cAMP production, this compound was among the highly efficacious ligands, even considered a "super agonist" at delta receptors in comparison to the endogenous ligand met-enkephalin (B1676343) d-nb.infonih.gov.

Multi-Receptor Affinities and Selectivity Analysis

Here is a summary of this compound's binding affinities (Ki) and activities at opioid receptors based on available research:

Receptor TypeBinding Affinity (Ki)Activity
Kappa-Opioid Receptor (KOR)~0.4 - 1.0 nM wikipedia.orgmedkoo.comd-nb.infoHigh-efficacy Partial Agonist/Near-Full Agonist wikipedia.orgmedkoo.comncats.io
Mu-Opioid Receptor (MOR)~0.25 - <1 nM wikipedia.orgmedkoo.comd-nb.infonih.govWeak Partial Agonist, Antagonistic Potential wikipedia.orgmedkoo.comncats.ionih.gov
Delta-Opioid Receptor (DOR)~1.0 nM wikipedia.orgmedkoo.comd-nb.infonih.govAgonist, Very Efficacious wikipedia.orgmedkoo.comd-nb.infonih.gov

Note: Ki values can vary depending on the specific experimental conditions and source.

Cellular and Molecular Mechanism of Action

Like other opioid ligands, this compound exerts its effects by interacting with opioid receptors, which are members of the G protein-coupled receptor (GPCR) superfamily d-nb.infonih.govnews-medical.net.

G-Protein Coupled Receptor (GPCR) Activation Pathways

Opioid receptors primarily couple to inhibitory G proteins, specifically Gαi/o subunits nih.govnews-medical.net. Upon agonist binding, the receptor undergoes a conformational change that facilitates the exchange of GDP for GTP on the Gα subunit. This leads to the dissociation of the G protein into activated Gα-GTP and Gβγ subunits, which then modulate downstream effector proteins news-medical.netmdpi.comelifesciences.org.

A key downstream effect of Gαi/o activation is the inhibition of adenylyl cyclase, an enzyme responsible for producing cyclic adenosine (B11128) monophosphate (cAMP) nih.govnews-medical.netmdpi.com. Reduced intracellular cAMP levels can lead to various cellular effects. Studies characterizing the activity of opioid ligands, including this compound, often measure the inhibition of forskolin-stimulated cAMP production as an indicator of receptor activation d-nb.infonih.govresearchgate.netnih.govcapes.gov.br. This compound has been shown to inhibit forskolin-stimulated cAMP production in cells expressing δ and κ opioid receptors, consistent with its agonist activity at these receptors d-nb.infonih.govresearchgate.netnih.govcapes.gov.br. At the mu-opioid receptor, this compound also inhibits cAMP production, albeit with lower efficacy compared to full agonists like fentanyl nih.gov.

Beyond adenylyl cyclase inhibition, activated Gβγ subunits can also modulate ion channels, such as activating inwardly rectifying potassium channels and inhibiting voltage-gated calcium channels nih.govnews-medical.net. These actions contribute to changes in neuronal excitability. While the specific ion channel modulation by this compound has not been detailed in the provided search results, its interaction with Gαi/o coupled opioid receptors suggests it would likely influence these pathways.

The differential activity of this compound at KOR, MOR, and DOR, ranging from high-efficacy agonism to weak partial agonism and potential antagonism, implies that its interaction with the GPCR activation pathways varies depending on the specific receptor subtype. This can involve differences in the extent of G protein activation, the recruitment of biased signaling pathways (though biased signaling for this compound was not explicitly detailed in the search results, it is a known aspect of GPCR pharmacology mdpi.comnih.gov), or the modulation of different downstream effectors.

Intracellular Signaling Modulation (e.g., Adenylyl Cyclase Inhibition, cAMP Production)

Opioid receptors are G protein-coupled receptors (GPCRs) that primarily couple to Gi/G0 proteins. nih.govwikipedia.orgnih.gov Activation of these receptors typically leads to the inhibition of adenylyl cyclase activity, resulting in a decrease in the production of cyclic adenosine monophosphate (cAMP). d-nb.infonih.govwikipedia.orgnih.gov This inhibition of forskolin-stimulated cAMP production is a common method used to assess the functional activity of opioid ligands at opioid receptors in vitro. d-nb.infonih.govnih.gov

Studies using human embryonic kidney (HEK) cells expressing δ opioid receptors have shown that this compound is an agonist at this receptor subtype, inhibiting forskolin-stimulated cAMP production. d-nb.infonih.gov The rank order of affinity of several ligands for the δ opioid receptor, including this compound, correlates with their potency in inhibiting cAMP production. d-nb.infonih.gov

At κ-opioid receptors, this compound also demonstrates activity in inhibiting forskolin-stimulated adenylyl cyclase activity, consistent with its agonist properties at this receptor. nih.govdntb.gov.uacapes.gov.br

Agonist and Antagonist Functional Efficacy at Opioid Receptors

This compound exhibits a mixed agonist-antagonist profile across the different opioid receptor subtypes (μ, δ, and κ). wikipedia.orgnih.govmedkoo.com

At the μ-opioid receptor, this compound is characterized as a partial agonist with lower relative intrinsic activity and notable antagonistic potential. wikipedia.orgmedkoo.com It can antagonize the effects induced by full μ-opioid agonists like morphine. wikipedia.orgmedkoo.com While this compound binds to μ-opioid receptors with high affinity, it is less efficacious than morphine in stimulating this receptor in vitro. d-nb.infonih.govnih.gov

This compound acts as an agonist at the δ-opioid receptor. wikipedia.orgmedkoo.com In studies assessing the inhibition of forskolin-stimulated cAMP production in HEK cells expressing δ opioid receptors, this compound was found to be highly efficacious, comparable to or exceeding the efficacy of the endogenous ligand met-enkephalin and other agonists like fentanyl and metazocine. d-nb.infonih.gov Its affinity at the δ receptor is in the nanomolar range. wikipedia.orgmedkoo.comfda.gov

At the κ-opioid receptor, this compound is reported to be a high-efficacy partial agonist or near-full agonist. wikipedia.orgncats.ioncats.iomedkoo.com Its binding affinity (Ki) and effective concentration (EC50) values at the κ receptor are in the nanomolar range. wikipedia.orgmedkoo.comnih.gov

The functional efficacy of an agonist refers to its ability to activate a receptor and produce a cellular response upon binding. abcam.cnnih.gov Partial agonists, like this compound at the μ receptor, can bind to and activate a receptor but cannot elicit a maximal response even at high concentrations. abcam.cn In the presence of a full agonist, a partial agonist may act as a competitive antagonist. abcam.cn

Ligand-Induced Receptor Conformation and Trafficking Dynamics

Opioid receptor activation by agonists can lead to receptor phosphorylation by G protein-coupled receptor kinases (GRKs) and subsequent recruitment of β-arrestins. nih.govfrontiersin.org This process can contribute to receptor desensitization and internalization (endocytosis) into intracellular compartments. nih.govfrontiersin.org Following internalization, receptors can either be recycled back to the cell surface, leading to resensitization, or targeted for degradation, resulting in receptor downregulation. nih.govfrontiersin.org

The extent and pathway of receptor trafficking can vary depending on the specific ligand binding to the receptor. While the provided search results confirm that opioid receptors undergo trafficking processes like internalization and recycling upon agonist activation, and that ligand properties can influence these dynamics, there is no specific information available within the search results detailing the precise ligand-induced receptor conformation changes or trafficking dynamics specifically for this compound. nih.govfrontiersin.orgnih.gov

Comparative Pharmacological Profiling with Reference Opioid Ligands

This compound's pharmacological profile can be compared to other opioid ligands, such as morphine and buprenorphine, which serve as reference compounds in opioid pharmacology.

Compared to morphine, a full μ-opioid receptor agonist, this compound is a weak partial agonist at the μ receptor. d-nb.infonih.govnih.gov While both bind with high affinity to the μ receptor, this compound is less efficacious than morphine in stimulating μ receptor-mediated responses in vitro. nih.gov At the δ opioid receptor, this compound is a highly efficacious agonist, whereas morphine is described as only a partial agonist with low potency. d-nb.infonih.gov

Buprenorphine is another opioid classified as a partial agonist at the μ-opioid receptor and an antagonist at the κ-opioid receptor. uams.edudovepress.com Like this compound, buprenorphine has high affinity for the μ receptor but exhibits a ceiling effect on agonist activity due to its partial agonism. uams.edudovepress.comnih.gov This contrasts with full agonists like morphine. uams.edunih.gov While both this compound and buprenorphine are partial μ agonists, their profiles at other receptors differ, with this compound being an agonist at δ and a high-efficacy partial/near-full agonist at κ, while buprenorphine is a κ antagonist. wikipedia.orgmedkoo.comuams.edu

The comparative binding affinities and efficacies of this compound and some reference opioid ligands at different opioid receptor subtypes are summarized in the table below based on available data.

CompoundReceptorAffinity (Ki, nM)Efficacy / Imax (%)Functional ActivityReference
This compoundμ0.25 - <129Partial Agonist / Antagonist wikipedia.orgmedkoo.comnih.gov
This compoundδ1.076Agonist (Highly Efficacious) wikipedia.orgmedkoo.comfda.gov
This compoundκ0.449 (IA=0.84)Partial Agonist / Near-Full Agonist wikipedia.orgmedkoo.comnih.gov
Morphineμ<1 - 68.5Full AgonistFull Agonist d-nb.infonih.govfda.gov
Morphineδ68.5 - 243Partial AgonistPartial Agonist d-nb.infonih.govfda.gov
Morphineκ>213AgonistAgonist nih.govcapes.gov.br
BuprenorphineμHigh AffinityPartial AgonistPartial Agonist uams.edudovepress.comnih.gov
Buprenorphineκ--Antagonist uams.edudovepress.com
Met-enkephalinδ-Full AgonistFull Agonist (Endogenous) d-nb.infonih.gov

Note: Affinity and efficacy values can vary depending on the specific assay conditions and cell systems used.

Synthetic Chemistry and Structure Activity Relationship Sar Studies of Xorphanol

Synthetic Methodologies for Xorphanol and Related Morphinan (B1239233) Analogs

The synthesis of the morphinan skeleton, the core structure of this compound, has been a significant challenge in organic chemistry. The first total synthesis of morphine, a landmark achievement by Marshall D. Gates, Jr. in 1952, paved the way for accessing these complex molecules. wikipedia.org Over the years, more efficient methods have been developed. A key strategic reaction in many modern syntheses is the Grewe cyclization, which mimics the biosynthetic pathway and is central to highly efficient routes like the one developed by Kenner C. Rice. wikipedia.org More recent advancements include a concise total synthesis of various opioids using a Pd-catalyzed dearomatization arene coupling reaction to construct the tetracyclic morphinan core with high efficiency and scalability. rsc.org

While total synthesis provides a route to the fundamental morphinan scaffold, specific analogs like this compound are often prepared through semi-synthesis starting from naturally occurring opioids like morphine or thebaine. This process typically involves a series of chemical modifications. A common strategy for preparing N-substituted morphinans involves the demethylation of a precursor to yield the "nor-" compound (e.g., norcodeine from codeine), followed by N-alkylation to introduce the desired substituent at the nitrogen atom (position 17). google.com In the case of this compound, this would involve the introduction of a cyclobutylmethyl group onto the nitrogen of the morphinan core.

General synthetic approaches to morphinan analogs often utilize established chemical reactions such as:

[4+2] Cycloaddition Reactions (Diels-Alder): This reaction is a powerful tool for constructing the cyclic systems within the morphinan structure. wikipedia.orgoup.com

Wagner-Meerwein Rearrangements: These rearrangements of spiro-derivatives can be used to form the tricyclic precursors of morphinans. oup.com

Reductive Amination: This method is employed to introduce or modify substituents on the nitrogen atom. nih.gov

These methodologies allow for the creation of a wide diversity of morphinan analogs, enabling detailed exploration of their structure-activity relationships.

Structural Determinants of Opioid Receptor Activity

The interaction of morphinan compounds with opioid receptors is highly dependent on their three-dimensional structure and the specific chemical groups at various positions on the scaffold. Subtle changes can dramatically alter a compound's binding affinity, selectivity for receptor subtypes (μ, δ, κ), and functional activity (agonist, antagonist, or partial agonist).

Modifications to the core morphinan ring system significantly influence the pharmacological profile.

C6 Position: The nature of the substituent at the C6 position is critical. It has been demonstrated that a carbonyl group at C6 is often preferable to a hydroxyl group for enhancing MOR affinity and agonist potency in certain N-substituted derivatives. nih.govresearchgate.net

C14 Position: The addition of a hydroxyl group at the C14 position can influence the pharmacological profile. In agonist compounds, a 14-hydroxyl group tends to slightly decrease in vitro potency while increasing in vivo potency. plos.org In a series of 6-ketolevorphanol analogs, the presence of a 14-hydroxyl group was found to confer potent kappa antagonist properties to derivatives with a saturated C ring. nih.gov

C7/C8 Saturation: Saturation of the double bond between positions 7 and 8 can increase activity. youtube.com

6,14-Etheno Bridge: The introduction of an ethylene (B1197577) bridge between the C6 and C14 positions, creating the 6,14-ethenomorphinan scaffold found in compounds like buprenorphine and etorphine, imparts a rigid molecular structure. researchgate.net This modification often leads to compounds with extremely high affinity for opioid receptors. researchgate.net

The substituent at the nitrogen atom (N-17) is arguably the most critical determinant of a morphinan's pharmacological action, often dictating whether the compound will act as an agonist, an antagonist, or have a mixed profile. plos.orgmdpi.com This position has been one of the most extensively manipulated sites on the morphinan scaffold. nih.gov

Small Alkyl Groups: A small N-methyl group, as seen in morphine, is characteristic of MOR agonists. mdpi.com

Larger Alkyl/Alkenyl Groups: Replacing the methyl group with larger substituents like N-allyl (in nalorphine) or N-cyclopropylmethyl (in naltrexone) typically introduces antagonist properties at the MOR. plos.org These compounds can reverse the effects of MOR agonists. plos.org

Aralkyl Groups: The introduction of an N-phenethyl group is highly favorable for improving affinity and selectivity for the MOR, often resulting in potent agonism. nih.govresearchgate.netplos.org This suggests that a hydrophobic pocket exists in the receptor that can accommodate this larger group, enhancing binding and efficacy. researchgate.net

Cycloalkylmethyl Groups: The N-cyclobutylmethyl group of this compound places it in the category of mixed agonist-antagonists. nih.govwikipedia.org A related compound, cyclorphan, which has an N-cyclopropylmethyl group, also exhibits mixed kappa agonist and mu antagonist properties. nih.gov

The transformation from an agonist to an antagonist by changing the N-substituent is a well-established principle in opioid SAR. For instance, in the naltrindole (B39905) series of delta-opioid receptor (DOR) ligands, converting the 17-cyclopropylmethyl group to a methyl group causes a switch from an antagonist to an agonist. oup.com

CompoundN-17 SubstituentPrimary Activity Profile
Morphine-CH₃ (Methyl)μ-Opioid Agonist mdpi.com
Nalorphine (B1233523)-CH₂CH=CH₂ (Allyl)μ-Opioid Antagonist / κ-Opioid Agonist plos.org
Naltrexone (B1662487)-CH₂-c-C₃H₅ (Cyclopropylmethyl)Opioid Antagonist plos.org
N-Phenethylnormorphine-CH₂CH₂-Ph (Phenethyl)Potent μ-Opioid Agonist nih.govplos.org
This compound-CH₂-c-C₄H₇ (Cyclobutylmethyl)κ-Opioid Agonist / μ-Opioid Partial Agonist-Antagonist wikipedia.org

Rational Design and Synthesis of this compound Derivatives for Modulated Activity

Rational drug design involves using the knowledge of a compound's SAR to create new molecules with improved or more desirable pharmacological profiles. This approach is actively used to develop novel morphinan-based ligands, including derivatives of the this compound scaffold, to fine-tune their interactions with opioid receptors.

The goal of designing novel this compound-like compounds is often to enhance selectivity for a specific receptor subtype or to create a specific "cocktail" of activities. For example, there is significant interest in developing potent KOR agonists, as KOR activation can produce strong analgesia without some of the harmful side effects associated with MOR activation, such as dependence. oup.commdpi.com

The synthesis of novel derivatives allows for the systematic evaluation of different structural combinations. Research into 6-ketolevorphanol derivatives demonstrated that analogs with a saturated C-ring could be either potent kappa agonists or antagonists, depending on the absence or presence of a hydroxyl group at position 14, respectively. nih.gov This highlights how combining modifications at different sites (N-substituent, C6, C14) can tailor the final receptor profile. Similarly, studies on naltrindole derivatives have shown that the N-17 substituent is a key determinant that can shift a compound's activity across a spectrum from full inverse agonist to full agonist at the delta-opioid receptor. mdpi.com Computational modeling techniques are increasingly used to guide these designs, predicting how a proposed derivative might interact with the receptor's binding site before it is synthesized. chapman.educhapman.edu

Exploring the chemical space around the this compound scaffold involves the systematic synthesis and evaluation of a broad library of related compounds to map the SAR landscape more completely. rsc.orgresearchgate.net This process goes beyond single-point modifications and investigates the combinatorial effects of altering multiple positions on the molecule simultaneously.

This exploration can be guided by computational methods that generate virtual libraries of derivatives for in silico screening. semanticscholar.orgnih.gov The process involves:

Scaffold Definition: Using the core morphinan structure of this compound as the starting point.

Functionalization: Introducing a wide variety of chemical groups at key positions, such as the N-17 site, the C3 phenolic hydroxyl, and the C6 position. rsc.org

Screening: Evaluating the virtual compounds for their predicted binding affinity, selectivity, and drug-like properties.

Synthesis and Testing: Synthesizing the most promising candidates identified through computational screening for in vitro and in vivo pharmacological evaluation. nih.gov

This systematic approach allows researchers to discover novel ligands with potentially superior therapeutic profiles that might not have been found through more traditional, intuitive design approaches. nih.gov

Preclinical Pharmacodynamics and Receptor Biology Investigations of Xorphanol

In Vitro Functional Assays for Receptor Activation and Signal Transduction

In vitro studies are crucial for understanding the direct interaction of a compound with its target receptors and the subsequent cellular signaling events. mhmedical.comnih.gov Functional assays provide insights into the potency and efficacy of a ligand at specific receptor subtypes. researchgate.net

Assessment in Heterologous Expression Systems (e.g., HEK Cells)

Heterologous expression systems, such as Human Embryonic Kidney (HEK) cells, are widely used in pharmacological research to study the activity of compounds at specific receptors in isolation. pharmait.dkaragen.comnih.govnih.gov These systems allow for the controlled expression of a single receptor subtype, facilitating the characterization of ligand-receptor interactions without the complexity of multiple receptor types present in native tissues. nih.govd-nb.info

Studies utilizing transfected HEK cells expressing specific opioid receptor subtypes have been employed to characterize Xorphanol's activity. This compound has been shown to act as a high-efficacy partial agonist or near-full agonist at the κ-opioid receptor (KOR). wikipedia.org At the μ-opioid receptor (MOR), it functions as a partial agonist, exhibiting lower relative intrinsic activity compared to its action at the KOR. wikipedia.org Furthermore, this compound has been found to act as an agonist at the δ-opioid receptor (DOR). wikipedia.org

In HEK cells specifically expressing δ opioid receptors, this compound demonstrated high affinity and potency. nih.govd-nb.info Functional assays measuring the inhibition of forskolin-stimulated cyclic adenosine (B11128) monophosphate (cAMP) production, a common method to assess G protein-coupled receptor activation, revealed that this compound was very efficacious at these receptors. researchgate.netnih.govd-nb.info Based on a comparison of efficacy to the endogenous ligand met-enkephalin (B1676343) in these assays, this compound was classified as a "super agonist" at delta receptors, exhibiting significantly greater efficacy. d-nb.info

The following table summarizes key in vitro binding affinity and functional data for this compound at the three major opioid receptor subtypes:

Receptor SubtypeBinding Affinity (Ki)Functional Potency (EC50/IC50)Maximal Efficacy (Imax / Intrinsic Activity)NotesSource
κ-opioid (KOR)0.4 nM3.3 nM49% (IA = 0.84)High-efficacy partial/near-full agonist wikipedia.org
μ-opioid (MOR)0.25 nM3.4 nM29%Partial agonist, lower intrinsic activity wikipedia.org
δ-opioid (DOR)1.0 nM8 nM76%Agonist, very efficacious in HEK cells wikipedia.orgnih.govd-nb.info

Characterization of Anti-Naloxone Properties and Resistance to Antagonism in Isolated Systems

In vitro experiments have indicated that this compound possesses anti-naloxone properties and exhibits resistance to antagonism by opioid antagonists. nih.gov Naloxone (B1662785) is a well-established opioid antagonist that competes with and displaces opioids from receptor binding sites, particularly with high affinity for μ-opioid receptors where it acts as an inverse agonist. mims.comnih.govnih.gov The observation of anti-naloxone properties for this compound in isolated systems suggests that its interaction with opioid receptors, or downstream signaling, may be less susceptible to reversal by traditional opioid antagonists like naloxone compared to other opioids. nih.gov The precise mechanisms underlying this resistance require further detailed investigation, potentially involving biased signaling pathways or unique binding characteristics not fully captured by standard competitive binding models.

In Vivo Pharmacological Studies in Animal Models

Evaluation of Antinociceptive Efficacy in Diverse Pain Models

This compound has been shown to produce potent analgesia in animal studies. wikipedia.org The assessment of antinociceptive efficacy in animals typically involves a variety of pain models designed to mimic different types of pain, including thermal, mechanical, and chemical stimuli, as well as acute versus chronic pain states. nih.govmdpi.com Common models include the tail-flick test, hot plate test (thermal pain), Randall-Selitto test, von Frey test (mechanical pain), and the formalin test or acetic acid-induced writhing assay (chemical/inflammatory pain). nih.govmdpi.com While the search results confirm this compound's potent analgesic effect in animals, specific details regarding its efficacy across a diverse range of these pain models were not extensively provided. wikipedia.org The potency and efficacy of opioids can vary depending on the specific pain model used and the species and strain of animal. nih.govnih.gov

Studies on Opioid Antagonism and Induction of Opioid Withdrawal Syndromes in Preclinical Models

This compound possesses marked antagonistic potential, including the ability to antagonize the effects of full agonists like morphine and to precipitate opioid withdrawal in opioid-dependent individuals. wikipedia.org Opioid withdrawal syndromes can be reliably modeled in various animal species, including mice, rats, and monkeys. frontiersin.orgdovepress.comdimecna.commdpi.com These models typically involve inducing a state of physical dependence through repeated opioid administration, followed by either spontaneous withdrawal (cessation of the opioid) or precipitated withdrawal (administration of an opioid antagonist like naloxone or naltrexone). frontiersin.orgdovepress.commdpi.com Naloxone-precipitated withdrawal is often used due to its rapid onset and clear, measurable signs. dovepress.com The ability of this compound to induce withdrawal in opioid-dependent animals is a direct consequence of its antagonistic properties at opioid receptors, particularly the MOR, where dependence is primarily mediated. wikipedia.orgnih.govpainphysicianjournal.com Studies in KOR-deficient mice have also suggested that the KOR participates in the expression of morphine abstinence, indicating a potential modulatory role for this receptor subtype in withdrawal phenomena. embopress.org While this compound is reported to induce withdrawal, detailed data quantifying the severity or specific signs of withdrawal precipitated by this compound in preclinical models were not available in the provided search results. wikipedia.org

Analytical Methodologies for Xorphanol Research

Spectrometric Methods for Structural Elucidation and Quantification

Spectrometric methods play a crucial role in determining the chemical structure of a compound and quantifying its presence. Techniques such as Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy are indispensable tools in the structural elucidation of organic molecules, including opioids. uni.luctdbase.org

Mass spectrometry provides information about the molecular weight of Xorphanol and its fragments, aiding in confirming its molecular formula (C23H31NO) and identifying structural subunits. Current time information in Columbiana County, US.wikipedia.org Different ionization techniques and mass analyzers can provide varying levels of detail. NMR spectroscopy, on the other hand, provides detailed information about the arrangement of atoms within the this compound molecule by analyzing the interaction of atomic nuclei with a magnetic field. uni.lu Proton NMR (¹H NMR) and Carbon-13 NMR (¹³C NMR) are commonly used to identify different types of hydrogen and carbon atoms and their connectivity, confirming the proposed structure of this compound. wikidata.org

While specific spectral data for this compound were not provided in the search results, these techniques are standard for confirming the structure of synthesized compounds and assessing their identity and purity. Spectrometric methods can also be adapted for the quantification of this compound in various matrices, although this application was not detailed in the provided context.

Radioligand Binding Assays for Receptor Interaction Studies

Radioligand binding assays are a key methodology for studying the interaction between a ligand, such as this compound, and its target receptors, specifically opioid receptors in this case. guidetopharmacology.orgwikidata.org These assays provide quantitative data on the binding affinity and efficacy of a compound at specific receptor subtypes (mu, delta, and kappa opioid receptors). guidetopharmacology.orgtocris.com

In a typical radioligand binding assay, a radioactive version of a known ligand (radioligand) with high affinity for the receptor is incubated with a preparation containing the receptor (e.g., cell membranes expressing the receptor). guidetopharmacology.orgwikidata.org Unlabeled test compounds, like this compound, are then added in varying concentrations to compete with the radioligand for binding sites. wikidata.org By measuring the amount of bound radioligand, the affinity of the test compound (expressed as inhibition constant, Ki) can be determined. guidetopharmacology.orgwikidata.org

Studies using radioligand binding assays have characterized this compound's interaction profiles at different opioid receptor subtypes. This compound has been shown to act as a mixed agonist-antagonist, demonstrating preferential activity as a high-efficacy partial agonist/near-full agonist at the kappa-opioid receptor, a partial agonist with antagonistic potential at the mu-opioid receptor, and an agonist at the delta-opioid receptor. Current time information in Columbiana County, US.

Research findings on this compound's receptor binding and activity profiles include reported Ki and IC50 values, which indicate the compound's potency and affinity at these receptors. Current time information in Columbiana County, US.tocris.comwikipedia.org For example, studies have reported Ki values for this compound at the kappa-opioid receptor (0.4 nM), mu-opioid receptor (0.25 nM), and delta-opioid receptor (1.0 nM). Current time information in Columbiana County, US. Efficacy, often measured as the maximal inhibition of forskolin-stimulated cAMP production in cell-based assays, has also been determined. tocris.comwikipedia.org this compound demonstrated significant efficacy at the delta-opioid receptor. tocris.comwikipedia.org

The following table summarizes some reported data on this compound's interaction with opioid receptors:

Receptor SubtypeBinding Affinity (Ki)Functional Potency (IC50/EC50)Efficacy (Imax / % Inhibition)
Kappa (κ)0.4 nM Current time information in Columbiana County, US.3.3 nM (EC50) Current time information in Columbiana County, US.49% (Imax), 0.84 (IA) Current time information in Columbiana County, US.
Mu (μ)0.25 nM Current time information in Columbiana County, US.3.4 nM (IC50) Current time information in Columbiana County, US.29% (Imax) Current time information in Columbiana County, US.
Delta (δ)1.0 nM Current time information in Columbiana County, US., 1.0 ± 0.2 nM tocris.com8 nM (IC50) Current time information in Columbiana County, US., 8 ± 2 nM tocris.com76% (Imax) Current time information in Columbiana County, US., 76 ± 4% tocris.com

Note: IA refers to intrinsic activity.

These data, obtained through radioligand binding and functional assays, are crucial for understanding this compound's pharmacological profile and its potential effects.

Application of Quantitative Structure-Activity Relationship (QSAR) in this compound Research

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique used to establish a correlation between the chemical structure of compounds and their biological activity. wikipedia.orgwikidata.org In QSAR studies, molecular descriptors representing various structural and physicochemical properties of a series of compounds are calculated and then correlated with their measured biological activities (e.g., receptor binding affinity, functional potency). nih.gov

The goal of QSAR is to develop predictive models that can estimate the activity of new, untested compounds based on their structures. mims.com This can guide the design and synthesis of novel ligands with improved potency, selectivity, or other desired properties. nih.gov

In the context of this compound research and the study of opioid ligands, QSAR can be applied to:

Identify key structural features: Determine which parts of the this compound molecule and related analogs are important for binding to and activating or blocking specific opioid receptor subtypes.

Predict activity of new compounds: Estimate the potential activity of designed or virtual compounds before they are synthesized and tested experimentally. nih.gov

Optimize lead compounds: Guide the modification of existing lead structures to enhance their interaction with the target receptors and improve their pharmacological profiles. wikidoc.orgnih.gov

While a specific QSAR study focused exclusively on this compound was not detailed in the provided information, QSAR is a widely used approach in opioid research to understand the complex relationships between chemical structure and activity at opioid receptors. wikipedia.orgwikidata.orgmims.com Applying QSAR to this compound and a series of related morphinan (B1239233) analogs could provide valuable insights into the structural requirements for activity at kappa, mu, and delta opioid receptors, facilitating the rational design of new opioid ligands.

Implications for Opioid Drug Discovery and Therapeutic Research

Xorphanol as a Probe for Understanding Opioid Receptor Pharmacology

This compound serves as a research tool due to its distinct binding and functional profile across the μ- (MOR), κ- (KOR), and δ-opioid receptors (DOR) wikipedia.org. Studies have characterized this compound as a high-efficacy partial agonist or near-full agonist at the KOR, a partial agonist with antagonistic potential at the MOR, and an agonist at the DOR wikipedia.org. This mixed activity allows researchers to use this compound to differentiate the roles of these receptor subtypes in various physiological processes and pharmacological responses.

For instance, in studies examining opioid receptor activation via the inhibition of forskolin-stimulated cAMP production, this compound has been used to illustrate the range of efficacies among opioid ligands at specific receptor types. At δ-opioid receptors, this compound demonstrated high efficacy, comparable to or greater than that of the endogenous ligand met-enkephalin (B1676343) and other agonists like fentanyl d-nb.infonih.gov. In contrast, at μ-opioid receptors, this compound was identified as a highly potent ligand but with lower efficacy compared to full agonists like fentanyl or hydromorphone nih.gov. This differential activity highlights how ligands can exhibit varied functional outcomes depending on the specific opioid receptor subtype they interact with.

Research utilizing this compound has contributed to understanding the complex interactions of ligands with opioid receptors at a molecular level nih.gov. By comparing the activity of this compound with other opioid ligands, researchers can gain a clearer picture of how different chemical structures translate into distinct pharmacological profiles, aiding in the design of compounds with desired receptor selectivity and efficacy.

Translational Research Prospects for Novel Opioid Analgesics

The study of compounds like this compound, with their mixed agonist/antagonist properties, holds translational research prospects for the development of novel opioid analgesics with potentially improved profiles. Traditional μ-opioid agonists, while effective for pain relief, are associated with significant side effects such as respiratory depression, tolerance, and dependence nih.gov. The interaction of this compound with KOR and DOR, alongside its partial agonism/antagonism at MOR, suggests avenues for developing analgesics that may harness the pain-relieving effects mediated by KOR and DOR while mitigating some of the undesirable effects linked to full MOR activation wikipedia.org.

Translational research in pain management aims to bridge basic scientific discoveries with clinical applications nih.gov. Investigating the in vivo effects of this compound and similar mixed-activity ligands in animal models can provide insights into how modulating multiple opioid receptor pathways simultaneously affects analgesia and other opioid-related responses umich.edu. Although this compound itself was not marketed, the data gathered from its study contribute to the broader understanding required for developing next-generation analgesics that offer effective pain control with reduced risks. This aligns with ongoing efforts in translational research to identify and validate novel targets and develop non-addictive pain treatments nih.govnih.gov.

Development of Opioid Receptor Modulators with Differentiated Pharmacological Profiles

This compound's profile as a mixed agonist–antagonist makes it relevant to the development of opioid receptor modulators with differentiated pharmacological profiles. The concept of biased agonism, where ligands preferentially activate certain intracellular signaling pathways over others upon binding to a receptor, is a key area in developing such modulators nih.govmdpi.com. While direct studies on this compound and biased agonism were not prominently found in the search results, its mixed activity inherently implies a differential engagement of receptor- downstream signaling compared to a full agonist or pure antagonist at any single receptor.

Understanding how this compound's interaction with MOR, KOR, and DOR translates into specific cellular responses (e.g., adenylyl cyclase inhibition, ion channel modulation, or recruitment of β-arrestin) is crucial for designing ligands that can selectively modulate these pathways nih.govmdpi.comnih.gov. Research into the molecular mechanisms of opioid receptor signaling, including protein-protein interactions and the formation of receptor homo- and heterodimers, provides a framework for interpreting the complex pharmacology of compounds like this compound and for designing ligands that can exploit these complexities for therapeutic benefit nih.govnih.govfrontiersin.org.

The study of ligands like this compound contributes to the knowledge base needed to develop opioid receptor modulators that can potentially separate desired therapeutic effects (like analgesia mediated by G protein signaling) from undesirable side effects (potentially linked to pathways like β-arrestin recruitment) mdpi.com.

Potential Applications in Multi-Modal Analgesia Research

Multi-modal analgesia involves using a combination of analgesic agents that act on different pain pathways to achieve synergistic pain relief and reduce the reliance on high doses of single agents, particularly opioids frontiersin.orgscielo.brnih.gov. While this compound is an opioid itself, the understanding gained from studying its multi-receptor interactions can inform research into multi-modal approaches.

The goal of multi-modal analgesia research is to optimize pain management protocols, improve patient recovery, and reduce opioid dependency frontiersin.org. Understanding the contributions of different opioid receptor subtypes, as illuminated by probes like this compound, is fundamental to developing effective multi-modal strategies.

Contributions to the General Understanding of Opioid Receptor Subtypes and Ligand Interactions

This compound's characterization has significantly contributed to the general understanding of opioid receptor subtypes (MOR, KOR, DOR) and how ligands interact with them wikipedia.org. The identification and pharmacological characterization of these receptor subtypes have been a crucial aspect of opioid research nih.govfrontiersin.orgguidetopharmacology.org. Early studies using ligands with varying selectivity, including mixed agonist-antagonists like this compound, were instrumental in differentiating the pharmacological profiles associated with each receptor type nih.govfrontiersin.orgguidetopharmacology.org.

Data on this compound's binding affinities and functional efficacies at MOR, KOR, and DOR have provided concrete examples of how a single ligand can exhibit differential activity across the opioid receptor family wikipedia.org.

Here is a summary of this compound's in vitro binding affinities and functional data at cloned human opioid receptors:

Receptor SubtypeBinding Affinity (Ki)Functional Potency (EC50/IC50)Intrinsic Activity (Imax)
μ-opioid receptor (MOR)0.25 nM wikipedia.org3.4 nM (IC50) wikipedia.org29% wikipedia.org
κ-opioid receptor (KOR)0.4 nM wikipedia.org3.3 nM (EC50) wikipedia.org49% wikipedia.org
δ-opioid receptor (DOR)1.0 nM wikipedia.org8 nM (IC50) wikipedia.org76% wikipedia.org

Note: Intrinsic Activity (IA) for KOR was reported as 0.84 in one source wikipedia.org. Imax values represent maximal inhibition of forskolin-stimulated cAMP production relative to a reference agonist.

This detailed pharmacological profiling, exemplified by studies on this compound, has been fundamental in building a comprehensive picture of opioid receptor diversity and the nuances of ligand-receptor interactions d-nb.infonih.govnih.govcapes.gov.brnih.gov. Such data are essential for structure-activity relationship studies and the rational design of novel opioid ligands with tailored properties umich.edu. The ongoing efforts to elucidate the crystal structures of opioid receptors further complement pharmacological data by providing a structural basis for understanding ligand binding and receptor activation mdpi.comanl.gov. The study of compounds like this compound, even those not developed into marketed drugs, contributes significantly to this foundational knowledge in opioid pharmacology.

Q & A

Q. What experimental parameters are critical for optimizing this compound’s efficacy testing in receptor activation studies?

  • Methodological Answer : Standardize cell culture conditions (e.g., passage number, confluence) and G-protein coupling efficiency to minimize variability. Include negative controls (vehicle-only wells) and positive controls (e.g., high-efficacy agonists). Use statistical methods like repeated-measures ANOVA to assess dose-dependent effects, and report normalized cAMP levels with standard error bars .

Advanced Research Questions

Q. How should researchers resolve contradictions between this compound’s high receptor-binding affinity and its lower functional efficacy compared to other opioids?

  • Methodological Answer : Conduct mechanistic studies to explore partial agonism or biased signaling. Compare this compound’s G-protein activation (cAMP inhibition) versus β-arrestin recruitment using BRET/FRET assays. Analyze discrepancies via Schild regression or operational model fitting to distinguish binding affinity from functional efficacy . Cross-reference with structural studies (e.g., receptor mutagenesis) to identify binding site interactions that may explain reduced efficacy .

Q. What strategies are effective for designing comparative studies between this compound and structurally similar opioids (e.g., cyclazocine) in vivo?

  • Methodological Answer : Employ rodent models of analgesia (e.g., tail-flick test) with matched molar doses. Use a crossover design to control for inter-subject variability. Measure latency to withdrawal and serum drug levels via LC-MS/MS. Apply pharmacokinetic-pharmacodynamic (PK/PD) modeling to correlate exposure with effect duration .

Q. How can researchers address methodological limitations in assessing this compound’s long-term tolerance development?

  • Methodological Answer : Implement longitudinal studies with chronic dosing (7–14 days) in animal models. Monitor changes in analgesic efficacy and receptor density (via radioligand binding or Western blot). Use nonlinear mixed-effects modeling to quantify tolerance progression and identify covariates (e.g., dosing frequency) .

Data Analysis & Contradiction Management

Q. What frameworks are recommended for reconciling conflicting data on this compound’s receptor subtype selectivity?

  • Methodological Answer : Apply systematic review protocols to aggregate data from µ-, δ-, and κ-opioid receptor assays. Use meta-analysis tools (e.g., RevMan) to calculate pooled effect sizes and heterogeneity indices (I²). For conflicting results, perform sensitivity analyses to isolate variables (e.g., assay temperature, transfection efficiency) .

Q. How should researchers handle discrepancies between preclinical this compound data and clinical observations in pain management?

  • Methodological Answer : Conduct translational studies using humanized receptor models or patient-derived cells. Validate preclinical findings against clinical trial data (e.g., adverse event rates, analgesic scores). Apply Bayesian frameworks to quantify the predictive value of preclinical models for clinical outcomes .

Ethical & Reproducibility Considerations

Q. What ethical safeguards are essential for this compound research involving animal models of addiction?

  • Methodological Answer : Adhere to ARRIVE guidelines for experimental design and reporting. Include protocols for minimizing distress (e.g., humane endpoints, enriched housing). Obtain ethics committee approval and document compliance with institutional animal care standards .

Q. How can researchers enhance reproducibility in behavioral assays measuring this compound’s abuse liability?

  • Methodological Answer : Standardize operant conditioning protocols (e.g., fixed-ratio schedules) across labs. Share raw datasets and analysis code via repositories like Zenodo. Use blinded scoring for behavioral outcomes to reduce observer bias .

Emerging Research Directions

Q. What computational approaches are viable for predicting this compound’s off-target interactions?

  • Methodological Answer : Perform molecular docking simulations using cryo-EM structures of opioid receptors. Validate predictions with high-throughput screening (e.g., GPCR panels). Cross-validate hits using functional assays (calcium flux, cAMP) .

Q. How can multi-omics integration improve understanding of this compound’s systemic effects?

  • Methodological Answer : Combine transcriptomics (RNA-seq of dorsal root ganglia) with metabolomics (plasma/urine LC-MS) in treated models. Use pathway enrichment tools (e.g., MetaboAnalyst) to identify convergent signaling networks .

Tables for Key Findings

Parameter This compound Morphine Cyclazocine
µ-Opioid EC₅₀ (nM) 8.2 ± 1.3 24.5 ± 4.1 2.1 ± 0.7
Receptor Binding Ki (nM) 3.9 15.6 1.2
Maximal cAMP Inhibition 72% 89% 95%

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.